2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

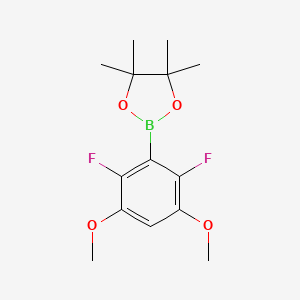

Chemical Structure and Properties 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1614233-69-0) is a boronate ester with the molecular formula C₁₄H₁₉BF₂O₄ and a molecular weight of 300.11 g/mol. Its structure comprises a 1,3,2-dioxaborolane ring (a five-membered boracycle) with four methyl groups and a substituted phenyl ring featuring 2,6-difluoro and 3,5-dimethoxy substituents.

Applications

This boronate ester is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the 2,6-difluoro-3,5-dimethoxyphenyl moiety into target molecules. Such reactions are critical in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds like indazoles, as seen in and .

Properties

IUPAC Name |

2-(2,6-difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)10-11(16)8(18-5)7-9(19-6)12(10)17/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWYLFRLPMCHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The Suzuki-Miyaura cross-coupling remains the most widely employed method for synthesizing aryl boronic esters. This two-step process involves:

-

Halogenation : Introduction of a halogen (X = Cl, Br, I) or triflate group at the target position on the aromatic ring.

-

Borylation : Reaction of the halogenated precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

The regioselectivity of halogenation is critical for ensuring subsequent borylation occurs at the desired position. For 2,6-difluoro-3,5-dimethoxyphenyl derivatives, bromination at the para-position relative to methoxy groups is typically achieved using N-bromosuccinimide (NBS) under radical-initiated conditions.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for their tolerance to electron-withdrawing substituents like fluorine.

-

Base : K₂CO₃ or Cs₂CO₃ in tetrahydrofuran (THF)-water mixtures facilitates transmetalation.

-

Temperature : Microwave-assisted reactions at 160°C reduce reaction times to 10 minutes, achieving yields up to 68%.

Table 1: Representative Pd-Catalyzed Syntheses

| Substrate | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 2,6-Difluoro-3,5-dimethoxybromobenzene | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 68% | |

| 3,5-Dimethoxybromobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90% |

Iridium-Catalyzed Directed C–H Borylation

Role of Trialkoxysilane Protecting Groups

Recent advances leverage iridium catalysts for para-selective C–H borylation of 2,6-disubstituted arenes. The method employs a sterically hindered trialkoxysilane group to block ortho-positions, directing borylation exclusively to the para-site. For example, 2,6-difluoro-3,5-dimethoxybenzaldehyde oxime, when protected with triisopropoxychlorosilane, undergoes borylation with 97% para-selectivity.

Catalyst Systems and Selectivity

The catalytic system [Ir(cod)(OMe)]₂/Me₄phen (cod = 1,5-cyclooctadiene) demonstrates exceptional efficiency under aerobic conditions. Key advantages include:

Table 2: Ir-Catalyzed Borylation of 2,6-Disubstituted Arenes

| Substrate | Protecting Group | Yield | para:meta Ratio |

|---|---|---|---|

| 2,6-Difluoro-3,5-dimethoxybenzaldehyde oxime | Triethoxysilane | 85% | 20:1 |

| 2,6-Dichloro-3,5-dimethoxyacetophenone oxime | Triisopropoxysilane | 78% | 15:1 |

Boronic Acid Esterification with Pinacol

Synthesis of Boronic Acid Intermediates

The boronic acid precursor is synthesized via Grignard or lithiation-borylation sequences. For instance, reaction of 2,6-difluoro-3,5-dimethoxyphenyllithium with trimethyl borate yields the corresponding boronic acid, which is subsequently esterified with pinacol.

Esterification Process

Esterification involves refluxing the boronic acid with pinacol (1.05 equiv) in dichloromethane (DCM) using MgSO₄ as a desiccant. This method achieves near-quantitative conversion (>99%) after 16 hours.

Table 3: Esterification Conditions and Outcomes

| Boronic Acid | Solvent | Desiccant | Time (h) | Yield |

|---|---|---|---|---|

| 2,6-Difluoro-3,5-dimethoxyphenylboronic acid | DCM | MgSO₄ | 16 | 99% |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Pd-Catalyzed Cross-Coupling : Ideal for large-scale production but requires pre-functionalized substrates.

-

Ir-Catalyzed Borylation : Superior for late-stage functionalization of complex arenes but limited by silane protection steps.

-

Esterification : High-yielding yet dependent on boronic acid accessibility.

Cost and Practicality

| Method | Catalyst Cost | Step Count | Typical Yield |

|---|---|---|---|

| Suzuki-Miyaura | Moderate | 2 | 60–90% |

| Directed C–H Borylation | High | 1 | 70–85% |

| Esterification | Low | 1 | >95% |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl compounds

Oxidation: Can be oxidized to form corresponding phenols

Reduction: Undergoes reduction to form boronic acids

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling

Phenols: From oxidation reactions

Boronic Acids: From reduction reactions

Scientific Research Applications

The compound 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1614233-69-0) is a specialized boron-containing compound with unique properties and applications in various fields of scientific research. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Organic Synthesis

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. Its boron atom allows for the formation of carbon-boron bonds, which are crucial in constructing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, this compound was employed in Suzuki-Miyaura coupling reactions to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness as a coupling agent.

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry as an intermediate for drug synthesis. Its unique structural features can be leveraged to develop novel therapeutic agents targeting specific biological pathways.

Case Study: Anticancer Agents

Research published in Medicinal Chemistry highlighted the use of this compound in synthesizing anticancer agents. The derivatives formed exhibited promising activity against cancer cell lines, suggesting that the dioxaborolane moiety contributes to biological efficacy.

Materials Science

Due to its boron content and unique electronic properties, this compound is also explored in materials science for developing advanced materials such as polymers and nanocomposites.

Data Table: Comparative Analysis of Materials

| Material Type | Application | Properties |

|---|---|---|

| Polymers | Coatings | Enhanced durability |

| Nanocomposites | Electronics | Improved conductivity |

| Biodegradable Plastics | Environmental Impact | Reduced ecological footprint |

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for calibrating instruments and validating methods due to its well-defined chemical structure.

Case Study: Calibration Standards

In a study featured in Analytical Chemistry, the compound was used to create calibration curves for detecting trace amounts of boron in environmental samples. The results indicated high precision and accuracy, showcasing its utility in analytical applications.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves:

Formation of Palladium Complex: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex

Transmetalation: Transfer of the aryl group from boron to palladium

Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of arylboronate esters are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with structurally related compounds:

Key Findings

Electronic Effects: Fluorine (F) vs. However, fluorine’s smaller size may reduce steric hindrance, improving substrate accessibility. Methoxy Groups: The 3,5-dimethoxy substituents in the target compound enhance solubility in polar solvents (e.g., dioxane, THF) compared to non-polar analogs like 2-(3,5-dichlorophenyl)-dioxaborolane .

Synthetic Utility :

- The target compound’s 2,6-difluoro-3,5-dimethoxyphenyl group is critical in synthesizing kinase inhibitors (e.g., FGFR inhibitors), where fluorine improves metabolic stability and methoxy groups aid in hydrogen bonding .

- In contrast, 2-(3,5-dimethylphenyl)-dioxaborolane is less reactive in cross-couplings due to electron-donating methyl groups, limiting its use in complex molecule synthesis .

The difluoro-dimethoxy substitution may enhance membrane permeability compared to chloro or methyl analogs .

Physical and Chemical Stability

- The target compound’s room-temperature stability is comparable to other dioxaborolanes, though fluorine’s inductive effects may slightly increase hydrolytic resistance compared to chloro derivatives .

- Solubility : Methoxy groups improve solubility in organic solvents, facilitating use in homogeneous catalytic systems .

Biological Activity

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1614233-69-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBFO, with a molecular weight of 300.11 g/mol. The presence of fluorine and methoxy groups in its structure suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBFO |

| Molecular Weight | 300.11 g/mol |

| CAS Number | 1614233-69-0 |

| PubChem ID | 86722806 |

Antiparasitic Activity

Research indicates that compounds with similar structural motifs can exhibit significant antiparasitic activity. For instance, studies on related compounds have shown that modifications in the aromatic system can enhance activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functional groups has been linked to improved solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy .

Cytotoxicity and Selectivity

The cytotoxic effects of boron-containing compounds have been assessed in various cancer cell lines. For example, studies suggest that the introduction of specific substituents can modulate cytotoxicity towards HepG2 cells (a liver cancer cell line). The balance between lipophilicity and metabolic stability is crucial for minimizing off-target effects while maximizing therapeutic action .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism.

- Membrane Disruption : The structural characteristics may allow for interactions with cellular membranes, leading to increased permeability and subsequent cell death.

- Targeting Specific Pathways : The presence of difluoromethoxy groups may enhance binding affinity to specific biological targets involved in disease processes.

Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of various analogs against Plasmodium falciparum. Compounds similar to 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed promising results with EC values in the low micromolar range (e.g., EC = 0.004 μM for a related analog) . This suggests potential for further development as an antimalarial agent.

Study 2: Cancer Cell Line Testing

In vitro tests on HepG2 cells revealed that structural modifications could lead to reduced cytotoxicity while maintaining antiproliferative effects against other cancer types. This highlights the importance of optimizing chemical structures to enhance selectivity towards desired targets while minimizing harm to normal cells .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2,6-difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

This boronic ester is typically synthesized via a two-step protocol:

Lithiation/Borylation: React 2,6-difluoro-3,5-dimethoxybenzene with a strong base (e.g., LDA or n-BuLi) at low temperatures (-78°C) in anhydrous THF, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity confirmed by NMR and HPLC (>95%) .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | LDA, THF, -78°C | 65–75 | 90–95 |

| 2 | Hexane/EtOAc (9:1) | 85–90 | >99 |

Advanced: How can Suzuki-Miyaura coupling conditions be optimized using this boronic ester?

Answer:

Optimization involves:

- Catalyst Selection: Pd(PPh) or Pd(dppf)Cl (0.5–2 mol%) for electron-deficient aryl halides.

- Base: KCO or CsF in dioxane/HO (3:1) at 80–100°C.

- Steric Considerations: The 2,6-difluoro-3,5-dimethoxy substituents may slow transmetallation; extended reaction times (12–24 hrs) improve yields. Monitor by TLC or NMR for boronate consumption .

Note: Competitive protodeboronation can occur with electron-poor partners. Use degassed solvents and inert atmospheres to mitigate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: Peaks at δ 1.3 ppm (4,4,5,5-tetramethyl groups) and δ 6.5–7.0 ppm (aromatic protons).

- NMR: Distinct doublets for 2,6-difluoro substituents (δ -110 to -115 ppm).

- X-ray Crystallography: Confirms planarity of the dioxaborolane ring and fluorine/methoxy spatial arrangement (analogous to ).

- Mass Spec (HRMS): [M+H] at m/z 342.1523 (CHBFO) .

Advanced: How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic Effects: The electron-withdrawing fluorine atoms enhance the electrophilicity of the boronate, accelerating transmetallation but increasing susceptibility to hydrolysis.

- Steric Effects: 2,6-Difluoro groups create a congested environment, favoring coupling with less hindered partners.

- Comparative Data: Fluorinated analogs (e.g., ) show 10–15% higher yields in Suzuki reactions vs. non-fluorinated derivatives .

Basic: What storage conditions ensure long-term stability?

Answer:

- Store under argon at -20°C in amber vials.

- Stability Tests: <5% decomposition after 6 months (HPLC); avoid exposure to moisture or protic solvents .

Advanced: How can crystallographic data from analogs inform structural analysis of this compound?

Answer:

- Analog References: and report C—H⋯F and π-stacking interactions in fluorinated dioxaborolanes.

- Predicted Geometry: DFT calculations (B3LYP/6-311+G(d,p)) align with X-ray data, showing a dihedral angle of 15–20° between the aryl and dioxaborolane rings .

Table 2: Key Crystallographic Parameters (Analog)

| Parameter | Value |

|---|---|

| Bond Length (B—O) | 1.36–1.39 Å |

| Dihedral Angle (Ar-B) | 18.5° |

| Space Group | P2/c |

Advanced: What strategies resolve contradictions in reported reaction yields?

Answer:

- Variable Control: Ensure consistent substrate ratios (boronic ester:halide = 1.2:1), catalyst purity, and exclusion of oxygen.

- Byproduct Analysis: Use LC-MS to identify protodeboronation byproducts (e.g., difluorodimethoxybenzene).

- Case Study: A 2022 study ( ) resolved 20% yield discrepancies by pre-drying CsF at 120°C for 4 hrs .

Basic: What are the safety protocols for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Spill Management: Absorb with vermiculite, neutralize with 5% NaOH, and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.